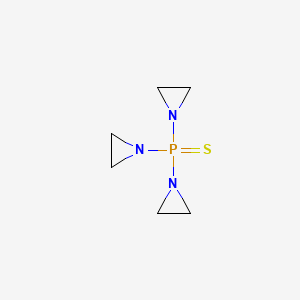![molecular formula C10H10N2O5S B1682949 2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid CAS No. 243967-42-2](/img/structure/B1682949.png)
2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) was used as a coformer to pyridine carboxylic acid cocrystallization . Among three newly prepared complexes are an example of a salt–cocrystal continuum – pyridinium-2-carboxylate squaric acid adduct and two ionic complexes .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray structural analysis . For instance, picolinic acid exists in one of the complexes as a zwitterion . In turn, pyridine carboxylic acids in two other complexes are in a cationic form .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, in the structures optimized at the APF-D/6-311++G (d,p) level of theory, no proton migration between the acid molecules is observed (molecular complex, or cocrystal), while single-crystal X-ray diffraction studies showed that proton transfer takes place and the obtained systems are called the hydrogen-bonded ion pair .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, all isomers of pyridinecarboxylic acid share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Heterocyclic Compound Synthesis : This compound serves as a key intermediate in the synthesis of diverse heterocyclic compounds. For example, it's used in the formation of pyrido[4′, 3′: 4]thieno[2,3-d]pyrimidines and heterofused pyridothienopyrimidines (Ahmed, Ameen, & Abdel-latif, 2006).
- Heterocyclization Reactions : It plays a role in heterocyclization reactions, leading to the creation of fused pyridine-4-carboxylic acids, a library of compounds with potential applications in various fields (Volochnyuk et al., 2010).
Biological Activity and Medical Research
- Anti-Proliferative Properties : Some derivatives of this compound have shown significant anti-proliferative activity against human cancer cell lines. Modifications to the chemical structure can enhance this activity, as seen in studies targeting the enzyme phosphoinositide phospholipase C (Haverkate et al., 2021).
- Antianaphylactic Activity : Certain derivatives synthesized from this compound exhibit antianaphylactic activity, which can be significant in the development of new treatments for allergic reactions (Wagner, Vieweg, Prantz, & Leistner, 1993).
Catalysis and Material Science
- Catalyzed Synthesis : The compound is used in catalyzed synthesis processes, like the Zn(OAc)2 catalyzed synthesis of substituted thieno[2,3-d]pyrimidin-4(3H)-one, demonstrating its versatility in chemical reactions (Jing, Li, Wu, & Yan, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions in the study of similar compounds include further exploration of their synthesis, structural characteristics, and potential applications. For instance, the high thermal stability of novel squaric acid complexes was confirmed by thermogravimetric and differential scanning calorimetry methods . Preliminary studies on the fungistatic activity showed inhibiting properties against Poria placenta .
Propriétés
IUPAC Name |
2-(oxaloamino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5S/c13-7(10(16)17)12-8-6(9(14)15)4-1-2-11-3-5(4)18-8/h11H,1-3H2,(H,12,13)(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBMATWHOAGNTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(S2)NC(=O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[6-(dimethylaminomethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]-4-(4-fluorophenyl)benzamide](/img/structure/B1682868.png)
![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)
![2-chloro-N-{3-chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1682870.png)

![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)







